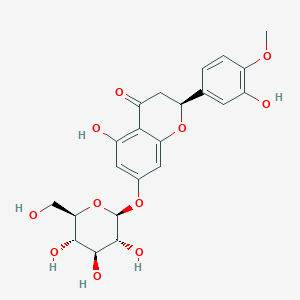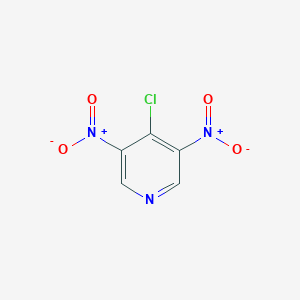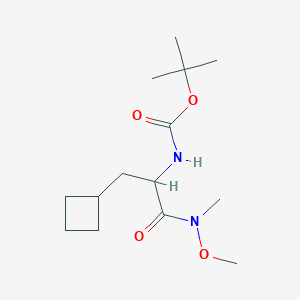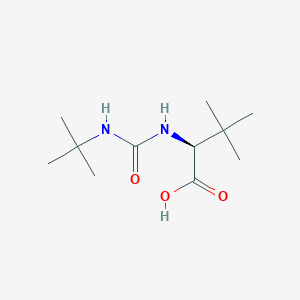![molecular formula C12H20O6 B135869 Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate CAS No. 1044244-99-6](/img/structure/B135869.png)
Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex esters often involves multistep reactions, starting from simple precursors. For instance, the synthesis of methyl 5S-(benzoyloxy)-6-oxohexanoate, a leukotriene intermediate, is achieved in three steps from 2-cyclohexen-1-one using an unsymmetrical ozonolysis protocol . This indicates that the synthesis of methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate could potentially involve a similar multistep approach, starting from a cyclic ketone and employing ozonolysis among other steps.
Molecular Structure Analysis
The molecular structure of compounds like the one is typically elucidated using spectroscopic methods such as NMR spectroscopy and mass spectrometry. For example, the structure of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates was confirmed using 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry . These techniques would likely be used to analyze the molecular structure of methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate as well.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can provide insight into the reactivity of the ester group and the potential reactions that methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate might undergo. For example, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves a condensation reaction followed by reactions with acetone, chloroform, and NaOH . This suggests that the compound may also be synthesized or modified through similar condensation reactions and subsequent transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of esters are influenced by their molecular structure. While the papers do not directly discuss the properties of methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate, they do provide examples of related compounds. The overall yield of the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was about 38%, indicating that similar compounds might have moderate to low yields . The properties such as solubility, melting point, and stability of the compound would need to be determined experimentally, potentially following the methods outlined in the papers for related compounds.
Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis
A study by Komogortsev, Melekhina, and Lichitsky (2022) developed an efficient one-stage method for the preparation of related compounds through a multicomponent reaction. This approach emphasized the synthesis's advantages, such as the use of readily accessible starting materials, mild reaction conditions, atom economy, and easy workup procedures, which eliminate the need for chromatographic purifications. The obtained compounds were characterized by NMR spectroscopy and high-resolution mass spectrometry, highlighting the synthesis's efficiency and potential applications in producing structurally diverse molecules for further research and development (Komogortsev, Melekhina, & Lichitsky, 2022).
Synthesis and Characterization
Another study focused on the synthesis of similar compounds, demonstrating the versatility of the chemical structure in the development of potentially active pharmaceutical ingredients. The research highlighted the synthesis process, characterization by various spectroscopic techniques, and discussed the potential applications of these compounds in the pharmaceutical field. Such studies are crucial for expanding the chemical libraries with novel compounds that may lead to the development of new drugs or materials with significant applications (Zhang Dan-shen, 2009).
Unusual Recyclization Processes
Gimalova et al. (2014) described the synthesis of a compound through an unusual recyclization process, starting from l-tartaric acid. This study exemplifies the innovative approaches in chemical synthesis that explore the reactivity and transformation of functional groups to achieve complex molecular structures. Such reactions are valuable for discovering new reaction pathways and designing molecules with specific properties (Gimalova et al., 2014).
Analytical Methods for Quality Control
Research on the analytical methods for quality control of promising active pharmaceutical ingredients, including derivatives similar to the compound , was conducted by Zubkov et al. (2016). This study focused on the necessity of incorporating specific analytical techniques, such as 13C NMR-spectroscopy, for solving the problems related to the tautomeric forms of the compounds. Identifying specific related substances that are by-products of the synthesis process using liquid chromatography-mass spectrometry (LC-MS/MS) highlights the importance of rigorous quality control measures in the development of pharmaceutical ingredients (Zubkov et al., 2016).
Potential as Inhibitors of Mycolic Acid Biosynthesis
Hartmann et al. (1994) synthesized related analogues to investigate their potential as inhibitors of mycolic acid biosynthesis, a key component in the cell wall of mycobacteria. This research is an example of how specific chemical compounds can be designed and synthesized to target biological pathways, offering a potential route for the development of new antimicrobial agents (Hartmann et al., 1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIPMYISVSJSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648096 |
Source


|
| Record name | Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-alpha-hydroxy-alpha-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester | |
CAS RN |
1044244-99-6 |
Source


|
| Record name | Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)



![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)



![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
